Alexidine Dihydrochloride Demonstrates ~18-Fold Greater PTPMT1 Inhibitory Potency Than Chlorhexidine In Vitro
Alexidine dihydrochloride inhibits the mitochondrial phosphatase PTPMT1 with an in vitro IC50 of 1.08 ± 0.15 μM. In the same study, the closely related bisbiguanide analog chlorhexidine dihydrochloride was also evaluated and exhibited an IC50 of 19.7 ± 3.3 μM, representing an approximate 18-fold difference in potency [1]. This establishes alexidine as a substantially more potent PTPMT1 inhibitor within the bisbiguanide chemical class.
| Evidence Dimension | PTPMT1 inhibition potency (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 1.08 ± 0.15 μM |
| Comparator Or Baseline | Chlorhexidine dihydrochloride: IC50 = 19.7 ± 3.3 μM |
| Quantified Difference | ~18.2-fold greater potency for alexidine |
| Conditions | In vitro phosphatase assay using recombinant PTPMT1 enzyme, 2007 J Pharmacol Exp Ther study |
Why This Matters
For researchers studying mitochondrial phosphatase signaling, cancer metabolism, or insulin secretion, alexidine provides a significantly more potent chemical probe than chlorhexidine, reducing required working concentrations and potential off-target effects associated with higher dosing of weaker analogs.
- [1] Doughty-Shenton D, Joseph JD, Zhang J, et al. Pharmacological targeting of the mitochondrial phosphatase PTPMT1. J Pharmacol Exp Ther. 2010;333(2):584-592. doi:10.1124/jpet.109.163329. View Source
